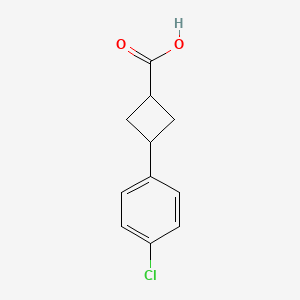

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid

Descripción

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid (CAS: 1380160-28-0) is a cyclobutane-derived carboxylic acid featuring a 4-chlorophenyl substituent at the 3-position of the cyclobutane ring. This compound is of interest in medicinal and synthetic chemistry due to its rigid bicyclic structure, which can influence binding affinity and metabolic stability in drug design. Its structural uniqueness lies in the spatial arrangement of the chlorophenyl and carboxylic acid groups, which distinguishes it from other positional isomers and analogs.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPLLVXRGZRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242333 | |

| Record name | Cyclobutanecarboxylic acid, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-60-0 | |

| Record name | Cyclobutanecarboxylic acid, 3-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by oxidation to form the carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties against a range of pathogens. The presence of the chlorophenyl group enhances its biological activity by improving lipophilicity and receptor binding affinity.

- Anticancer Potential : Studies have shown that related compounds can inhibit critical signaling pathways involved in cancer progression, such as the AKT2/PKBβ pathway. These findings suggest that 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid could serve as a scaffold for developing anticancer agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its cyclobutane ring structure allows for various chemical transformations:

- Synthesis of Derivatives : The compound can be modified through substitution reactions to create a variety of derivatives with enhanced or altered biological activities. This versatility is crucial in drug discovery and development .

- Reactions and Mechanisms : It can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to yield amine derivatives. These transformations are essential for generating compounds with desired pharmacological profiles.

Antimicrobial Effects Study

A recent study synthesized several derivatives of 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in optimizing biological activity.

Anticancer Screening

Another investigation focused on the anticancer properties of compounds related to 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid. The study demonstrated that specific derivatives effectively inhibited glioma cell proliferation with minimal toxicity to normal cells, suggesting their potential as therapeutic agents in cancer treatment.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties | Promising activity against pathogens and tumors |

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules | Versatile in chemical transformations |

| Biological Activity | Interaction with enzymes and receptors affecting metabolic pathways | Potential for enzyme inhibition and receptor modulation |

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function . The phenyl ring and chlorine atom can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparación Con Compuestos Similares

Key Observations:

Positional Isomerism: The placement of the chlorophenyl group (1- vs. For example, 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid has a lower melting point (80–82°C) compared to the 3-substituted analog, though data for the latter are lacking.

Substituent Effects: Methyl Group: The addition of a methyl group (as in 1339332-79-4) increases molecular weight by ~14 Da and may enhance lipophilicity. Hydroxyl Group: The presence of a hydroxyl group (1199556-64-3) introduces polarity, likely affecting solubility and metabolic pathways.

Synthetic Accessibility: Commercial availability is noted for 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid, whereas other analogs (e.g., 1380160-28-0) may require custom synthesis, limiting accessibility.

Actividad Biológica

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is with a molar mass of approximately 228.65 g/mol. The unique structure contributes to its biological activity, making it a subject of interest in various pharmacological studies.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid exhibit significant antimicrobial activity. In particular, a study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), where it was identified as part of a series with promising in vitro activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM, indicating its potential as an anti-tubercular agent .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | 6.9 | Mycobacterium tuberculosis |

| 4-phenylpiperidine analogs | 6.3 - 23 | Various bacterial strains |

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs revealed that modifications to the cyclobutane structure can enhance antibacterial activity while optimizing physicochemical properties such as solubility and permeability. For example, substituting different groups at the 4-position of the phenyl ring has shown varying degrees of potency against Mtb.

Key Findings from SAR Studies:

- Substitutions at the 4-position can significantly impact MIC values.

- Compounds with lower cLogP values tend to exhibit better selectivity and lower cytotoxicity.

- The presence of the carboxylic acid moiety is crucial for maintaining activity against target pathogens .

Study on Antibacterial Activity

In a high-throughput screening of over 100,000 compounds, several derivatives of cyclobutane carboxylic acids were found to inhibit the growth of Mtb effectively. Among these, 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid stood out due to its favorable balance of potency and safety profile .

Binding Affinity Studies

Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets, including enzymes involved in bacterial cell wall synthesis. These studies suggest that the compound may act by inhibiting critical enzymes necessary for bacterial survival, thus showcasing its potential as a lead compound for further drug development .

Q & A

Q. What synthetic routes are recommended for 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid in academic laboratories?

- Methodological Answer : Synthesis typically involves cyclization or coupling strategies. For example:

- Friedel-Crafts alkylation : Reacting 4-chlorobenzene derivatives with cyclobutane precursors under Lewis acid catalysis (e.g., AlCl₃).

- Suzuki-Miyaura cross-coupling : Using a boronic acid-functionalized cyclobutane and 4-chlorophenyl halides to form the C–C bond .

- Carboxylic acid introduction : Post-cyclization oxidation of alcohol or aldehyde intermediates via Jones or Pinnick oxidation.

Key considerations: Steric hindrance from the cyclobutane ring requires optimized reaction temperatures and catalyst loading .

Q. How should purification methods be optimized for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) due to the compound’s moderate solubility in polar solvents. Monitor purity via melting point (mp ~160–164°C, as seen in analogous chlorophenyl carboxylic acids) .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:3) eluent, adjusting based on TLC retention factor (Rf ≈ 0.4).

- HPLC : For high-purity batches (>98%), use a C18 column and acetonitrile/water (pH 2.5 with TFA) gradient .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet), cyclobutane protons (δ 2.8–3.2 ppm, multiplet), and carboxylic acid proton (δ 12–13 ppm, broad).

- ¹³C NMR : Carboxylic carbon (δ ~170 ppm), chlorophenyl carbons (δ 125–140 ppm) .

- IR : Strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 224.68 (C₁₂H₁₃ClO₂) with chlorine’s isotopic signature (3:1 ratio at m/z 224/226) .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Ethanol/water mixtures (70–80% ethanol) are preferred due to temperature-dependent solubility. Slow cooling (1–2°C/min) yields large crystals with minimal impurities. For halogenated analogs, dichloromethane/hexane mixtures may reduce co-solvent interactions .

Advanced Research Questions

Q. How can computational modeling elucidate stereoelectronic effects of the cyclobutane ring and chlorophenyl group?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain (~110 kJ/mol for cyclobutane vs. ~0 for cyclohexane).

- NBO analysis : Quantify electron-withdrawing effects of the chlorophenyl group on the carboxylic acid’s acidity (pKa ~2.5–3.0 predicted) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted cyclobutane precursors).

- Assay standardization : Validate cell-based assays with positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies).

- Meta-analysis : Compare solvent systems (DMSO vs. aqueous buffers) and dosing regimens across studies .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

- Methodological Answer :

- Ring modification : Replace cyclobutane with cyclohexane to assess steric effects on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the chlorophenyl ring to enhance electrophilicity.

- Biological evaluation : Screen derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ comparisons .

Q. What methodologies determine metabolic stability in pharmacological studies?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

Q. How do electron-withdrawing groups alter reactivity in nucleophilic reactions?

- Methodological Answer :

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (chlorinated volatiles).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.